molecular formula C18H20N6O4S B2453350 4-Phenyl-1H-imidazol-2-amine hemisulfate CAS No. 160072-56-0

4-Phenyl-1H-imidazol-2-amine hemisulfate

Cat. No. B2453350
CAS RN: 160072-56-0
M. Wt: 416.46
InChI Key: QUOBUFFJHIDCPX-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazol-2-amine hemisulfate is a chemical compound with the CAS Number: 160072-56-0 and Molecular Weight: 416.46 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Phenyl-1H-imidazol-2-amine hemisulfate involves a solution of NaOH (40 %; 10.0 mL) being added dropwise to a mixture of 4-(1 H -imidazol-I-yl)benzaldehyde (10.0 mmol, 1.72 g), corresponding substituted acetophenone (10.0 mmol) and methanol (50 mL) over a period of 30–40 min with continuous stirring at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-imidazol-2-amine hemisulfate is represented by the formula C18H20N6O4S . The InChI Code for this compound is 1S/2C9H9N3.H2O4S/c210-9-11-6-8 (12-9)7-4-2-1-3-5-7;1-5 (2,3)4/h21-6H, (H3,10,11,12); (H2,1,2,3,4) .


Physical And Chemical Properties Analysis

4-Phenyl-1H-imidazol-2-amine hemisulfate is a solid substance at room temperature . It has a molecular weight of 416.46 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Chemical Entities : A synthetic route for an important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, involving cyclisation, hydrolysis, and methylation, was reported. In this process, a novel chemical entity, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, was isolated (Zhou et al., 2018).
  • Chemical Analysis and Characterization : The title compound 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile demonstrated excellent optical penetrability, as shown by its UV-vis spectra, indicating potential in optical applications (Xiao-ying, 2012).

Biological Activities and Applications

  • Phosphodiesterase Inhibition and Antimicrobial Activity : A series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines exhibited significant phosphodiesterase inhibition and antimicrobial activities, suggesting their potential in medical research (Bukhari et al., 2013).
  • Heme Oxygenase Inhibition : A study on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes as inhibitors of heme oxygenase showed that these compounds are highly active, particularly the bromine- and iodine-substituted derivatives (Roman et al., 2007).
  • Anti-Hepatitis B Activity : The molecular docking study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine predicted potent anti-hepatitis B activity, which was confirmed experimentally (Ivachtchenko et al., 2019).

Photocatalytic and Sorption Properties

  • Photocatalytic Properties : Metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand showed interesting photocatalytic properties, indicating potential use in environmental applications (Fu et al., 2014).
  • Selective Sorption of Hydrocarbons : The compound [Cd(Tipa)Cl2]·2(DMF)·H2O, featuring the 1H-imidazol-1-yl group, demonstrated highly selective adsorption of small hydrocarbons like C2H2, CO2, and C2H4 over CH4 (Fu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-1H-imidazol-2-amine hemisulfate is the Putative Cytochrome P450 . Cytochrome P450 is a family of enzymes that play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It is known to interact with its target, the putative cytochrome p450 . This interaction may lead to changes in the enzymatic activity, affecting the metabolism of various substances within the cell.

Biochemical Pathways

Given its interaction with Cytochrome P450, it is likely to influence pathways involving the metabolism of drugs and other xenobiotics .

Result of Action

Its interaction with Cytochrome P450 suggests it may influence the metabolism of various substances within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Phenyl-1H-imidazol-2-amine hemisulfate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

5-phenyl-1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9N3.H2O4S/c2*10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-6H,(H3,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBUFFJHIDCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)N.C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1H-imidazol-2-amine hemisulfate

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